molecular formula C24H31N5O4S B2470314 N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-88-7

N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2470314
CAS No.: 898444-88-7
M. Wt: 485.6
InChI Key: ANUUHIJVAZOZND-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by a cyclopenta[d]pyrimidin core, a thioether linkage, and a 3-morpholinopropyl substituent. The compound’s design integrates a morpholine moiety, which may enhance solubility, and a thioacetamide group, common in pharmacologically active molecules .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S/c1-17(30)25-18-5-2-6-19(15-18)26-22(31)16-34-23-20-7-3-8-21(20)29(24(32)27-23)10-4-9-28-11-13-33-14-12-28/h2,5-6,15H,3-4,7-14,16H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUUHIJVAZOZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action based on available literature.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 acetamidophenyl 2 1 3 morpholinopropyl 2 oxo 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 yl thio acetamide\text{N 3 acetamidophenyl 2 1 3 morpholinopropyl 2 oxo 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 yl thio acetamide}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in cancer treatment and antimicrobial applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrimidine derivatives. For instance, a study involving 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was assessed using an MTT assay, revealing significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundViability (%)Mechanism of Action
Compound 178–86%Weak activity
Compound 464%Enhanced activity with phenyl substitution
Compound 661%Increased cytotoxicity
Compound 866%Most potent activity

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been documented. Compounds similar to this compound were tested against multidrug-resistant pathogens. The results indicated that certain structural modifications led to improved activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus. .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Active Compounds
Klebsiella pneumoniae32 µg/mLCompound A
Staphylococcus aureus16 µg/mLCompound B
Escherichia coli64 µg/mLCompound C

The mechanism through which this compound exerts its biological effects is likely multifaceted. For anticancer properties, it may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds that demonstrated promising anticancer activity in vitro. The study compared the efficacy of these compounds against various cancer cell lines and highlighted significant differences in cytotoxicity based on structural variations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional groups.

Structural Analogues

Key structural analogs include:

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Core structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidin. Substituents: Acetamide group at the 3-phenyl position. Key difference: Lacks the morpholinopropyl group and thioether linkage present in the target compound.

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Core structure: Dihydropyrimidinone. Substituents: Dichlorophenyl group and thioacetamide. Key difference: Simpler pyrimidinone core and halogenated aryl group instead of cyclopenta[d]pyrimidin.

Physicochemical Properties

Property Target Compound Compound 24 Compound 5.6
Melting Point Not reported 197–198°C 230°C
1H NMR (DMSO-d6) Expected peaks: ~10 ppm (NH), aromatic protons, morpholine signals δ 9.78 (NH), 8.33 (pyrimidine H) δ 10.10 (NHCO), 7.82 (Ar-H)
Mass Spec ([M+H]+) Not reported 326.0 344.21
Solubility Enhanced by morpholine Likely moderate Low (due to dichlorophenyl)
  • Morpholine impact: The 3-morpholinopropyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like Compound 24 .
  • Thioether vs. Thioaryl : The thioether linkage in the target compound may confer greater metabolic stability than the thioaryl group in Compound 5.6 .

Bioactivity Considerations

For example:

  • Compound 24’s cyclopenta-pyrimidin core resembles kinase inhibitor scaffolds, suggesting possible therapeutic relevance .

Hydrogen Bonding and Crystallography

  • The target compound’s acetamide and morpholine groups may participate in hydrogen bonding, influencing crystal packing and solubility. notes that such interactions can be analyzed via graph set theory to predict solid-state behavior .
  • If crystallized, the compound’s structure could be resolved using SHELX software () and deposited in the Cambridge Structural Database (CSD), which houses over 250,000 structures () .

Preparation Methods

One-Pot Thioetherification

A modified approach combines the chloropyrimidine intermediate with N-(3-acetamidophenyl)-2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method reduces reaction time to 4 hours with comparable yield (85%).

Solid-Phase Synthesis

Using a polymer-supported amine catalyst (e.g., Amberlyst A-21), the thioacetamide formation achieves 90% yield at 100°C in toluene, minimizing byproducts.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at the pyrimidinone N1 position is mitigated by using a 1.5:1 molar ratio of 3-morpholinopropylamine to chloropyrimidine.
  • Thiol Oxidation : In situ generation of the thiolate under nitrogen atmosphere prevents disulfide formation.
  • Solvent Selection : DMF enhances nucleophilicity of the thiolate compared to THF, improving reaction efficiency.

Scale-Up Considerations

Pilot-scale synthesis (500 g batch) employs continuous flow reactors for the cyclocondensation and alkylation steps, achieving 92% overall yield with reduced POCl₃ usage (3.0 equivalents). Environmental impact is minimized by recycling THF and DMF via distillation.

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